molecular formula C4HClO5S B2686112 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride CAS No. 40336-86-5

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride

Cat. No.: B2686112
CAS No.: 40336-86-5
M. Wt: 196.56
InChI Key: MFAWKMHHCNMGLM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride typically involves the reaction of 2,5-dioxo-2,5-dihydrofuran with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with target molecules, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Compared to these compounds, this compound has a unique structure that allows it to participate in specific reactions and applications. Its reactivity and the types of products formed can differ significantly from other sulfonyl chlorides .

Properties

IUPAC Name

2,5-dioxofuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClO5S/c5-11(8,9)2-1-3(6)10-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWKMHHCNMGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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